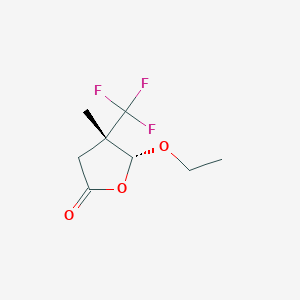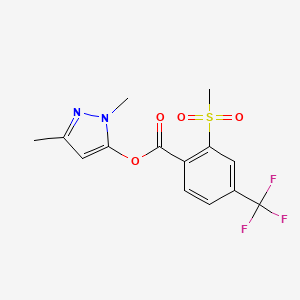
1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a benzoate ester functionalized with methylsulfonyl and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzoate ester and subsequent functionalization with methylsulfonyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反应分析
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism by which 1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-yl 2-(methylsulfonyl)-4-(trifluoromethyl) Benzoate shares similarities with other pyrazole-based compounds and benzoate esters.
- Compounds such as this compound and its analogs are often compared in terms of their chemical reactivity, biological activity, and potential applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H13F3N2O4S |
|---|---|
分子量 |
362.33 g/mol |
IUPAC 名称 |
(2,5-dimethylpyrazol-3-yl) 2-methylsulfonyl-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H13F3N2O4S/c1-8-6-12(19(2)18-8)23-13(20)10-5-4-9(14(15,16)17)7-11(10)24(3,21)22/h4-7H,1-3H3 |
InChI 键 |
DBFHGSYWOBRNIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)OC(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


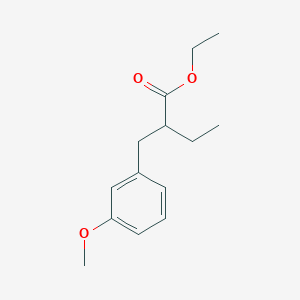
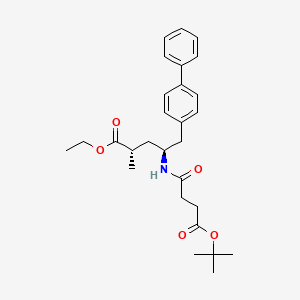
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)


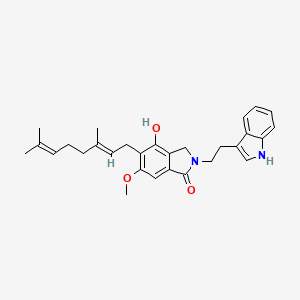

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
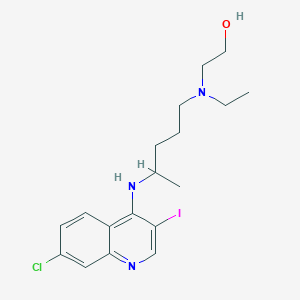
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

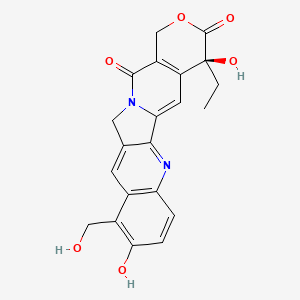
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
